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Compound of Interest

Compound Name:
5-(azepane-1-carbonyl)-1-methyl-

1H-pyrazol-3-amine

CAS No.: 1894614-66-4

Cat. No.: B2532268

Get Quote

Executive Summary
The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry,

distinguished by its unique electronic profile and rigid planar geometry.[1] Unlike ubiquitous

benzene rings, the pyrazole core offers a dual hydrogen-bonding motif—acting simultaneously

as a donor (NH) and acceptor (N:)—which allows for high-affinity interactions within the ATP-

binding pockets of kinases and the active sites of metalloenzymes.

This technical guide analyzes the primary therapeutic targets of pyrazole-based compounds,

moving beyond simple lists to explore the structural mechanisms driving potency and

selectivity.[2][3][4] It is designed for medicinal chemists and pharmacologists seeking to

optimize lead compounds for oncology, inflammation, and antimicrobial resistance.

Part 1: The Pyrazole Pharmacophore
Structural Causality in Drug Design
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The utility of the pyrazole ring stems from its ability to mimic the imidazole ring of histidine or

the purine ring of ATP.

Electronic Character: Pyrazole is a

-excessive heterocycle. The N-1 nitrogen (pyrrole-like) contributes two electrons to the
aromatic system, while the N-2 nitrogen (pyridine-like) retains a lone pair in the plane of the
ring.

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- and

-isomers). However, in drug design, the N-1 position is frequently substituted (e.g., with a
phenyl or alkyl group) to lock the conformation and prevent metabolic glucuronidation.

Binding Geometry: The 3- and 5-positions allow for the introduction of lipophilic aryl groups

that can access hydrophobic pockets (e.g., the "selectivity pocket" in COX-2 or the

gatekeeper region in kinases).

DOT Diagram: Pyrazole SAR & Binding Mode
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Caption: Structural-Activity Relationship (SAR) of the pyrazole scaffold highlighting key

interaction points within biological targets.

Part 2: Oncology Targets – The Kinase Landscape
The most prolific application of pyrazoles is in the inhibition of protein kinases. The scaffold

typically functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of the

kinase domain.

Dual EGFR / VEGFR-2 Inhibition
Mechanism: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth

Factor Receptor-2 (VEGFR-2) are tyrosine kinases critical for tumor proliferation and

angiogenesis, respectively.[5][6]

Pyrazole Role: Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) bind to the ATP-

binding site. The pyrazole nitrogens often form H-bonds with residues like Met793 (EGFR) or

Cys919 (VEGFR-2).

Recent Advances: Pyrazole-thiazole hybrids have shown IC

values in the nanomolar range (e.g., 30–40 nM), outperforming first-generation inhibitors like
gefitinib in resistant cell lines (e.g., T790M mutants).

Bruton's Tyrosine Kinase (BTK)
Target Context: B-cell malignancies (Mantle Cell Lymphoma, CLL). Key Drug:Pirtobrutinib

(Approved 2023).[7]

Differentiation: Unlike Ibrutinib, which forms a covalent bond with Cys481, Pirtobrutinib is a

non-covalent (reversible) inhibitor. It uses a tetra-substituted pyrazole core to stabilize the

molecule in the active site without relying on the reactive cysteine, making it effective against

C481S resistance mutations.

ALK and ROS1
Target Context: Non-Small Cell Lung Cancer (NSCLC).[8] Key Drug:Lorlatinib.[8]
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Mechanism: A macrocyclic pyrazole derivative designed to penetrate the Blood-Brain Barrier

(BBB). The pyrazole ring is integral to the macrocycle, providing the rigidity needed to bind

the ATP pocket while avoiding P-glycoprotein efflux.

Table 1: Comparative Potency of Pyrazole-Based Kinase
Inhibitors

Compound
Class

Target(s)

IC

/ K
Mechanism of
Action

Clinical Status

Pirtobrutinib
BTK (WT &

C481S)
< 5 nM

Non-covalent

ATP competitive

FDA Approved

(2023)

Lorlatinib ALK / ROS1 < 1 nM
Macrocyclic ATP

competitive

FDA Approved

(2018)

Asciminib BCR-ABL1 0.5 - 2 nM

Allosteric

(Myristoyl

pocket)

FDA Approved

(2021)

Pyrazolo-

thiazoles

EGFR / VEGFR-

2
~30 nM

Dual ATP

competitive
Preclinical

Ruxolitinib JAK1 / JAK2 3 nM ATP competitive FDA Approved

Part 3: Inflammation – COX-2 Selectivity
The development of Celecoxib revolutionized pain management by proving that the pyrazole

scaffold could discriminate between the constitutive COX-1 and the inducible COX-2 isoforms.

Structural Basis of Selectivity
The Target: COX-2 has a secondary "side pocket" that is accessible due to the substitution of

a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

The Ligand: The pyrazole core of Celecoxib serves as a rigid spacer. It positions a

sulfonamide (or sulfone) group to penetrate this hydrophobic side pocket, forming hydrogen

bonds with Arg513 and His90.
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Causality: Large substituents on the pyrazole N-1 position create steric clash with COX-1,

preventing binding, while the larger COX-2 active site accommodates them.

Part 4: Emerging Frontiers (Antimicrobial & CNS)
Antimicrobial: DNA Gyrase B
With the rise of fluoroquinolone resistance, pyrazoles targeting the ATPase domain of bacterial

DNA Gyrase B (GyrB) are gaining traction.

Mechanism: Unlike fluoroquinolones (which target the DNA cleavage complex), pyrazoles

competitively inhibit ATP binding to the GyrB subunit, halting supercoiling.

Key Interaction: The pyrazole ring interacts with Asp73 (in E. coli numbering) via a water-

mediated hydrogen bond network.

CNS: CGRP Receptor Antagonists
Zavegepant (Approved 2023) utilizes a pyrazole-derived indazole core to antagonize the

Calcitonin Gene-Related Peptide (CGRP) receptor, treating migraine.[7] The high polarity of the

scaffold is balanced to allow nasal absorption.

Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-
Trisubstituted Pyrazoles
Objective: To synthesize a pyrazole core suitable for SAR studies (e.g., COX-2 or Kinase

inhibition). Method: Modified Knorr Pyrazole Synthesis.

Reagents:

1,3-Dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for COX-2 types).

Substituted Hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

Solvent: Absolute Ethanol.[3]

Catalyst: Glacial Acetic Acid or HCl (cat).
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Step-by-Step Workflow:

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl

compound in absolute ethanol (0.5 M concentration).

Addition: Add 1.1 equivalents of the substituted hydrazine.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction

progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

Work-up: Cool the reaction mixture to room temperature.

If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in ethyl

acetate, wash with water and brine, dry over MgSO

, and concentrate.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography

to separate regioisomers (1,3,5- vs 1,3,4-substituted).

Validation: Confirm structure via

H-NMR (look for characteristic pyrazole C-4 proton singlet around

6.5–7.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-
Based)
Objective: Determine the IC

of a pyrazole derivative against EGFR or VEGFR-2.[5] System: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET).

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6993756/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2532268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant Human EGFR or VEGFR-2 Kinase domain.

Fluorescein-labeled Poly-GT substrate (peptide).

ATP (Ultrapure).

Test Compound (Pyrazole derivative) in DMSO.[3]

Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody.

Procedure:

Compound Dilution: Prepare a 3-fold serial dilution of the pyrazole test compound in 100%

DMSO (start at 10 mM stock). Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10

mM MgCl

, 1 mM EGTA, 0.01% Brij-35) to reach 4x final assay concentration.

Enzyme Addition: Add 2.5

L of 4x Kinase solution to a 384-well low-volume white plate.

Inhibitor Incubation: Add 2.5

L of the diluted test compound. Incubate for 15 minutes at room temperature (allows
compound to bind the ATP pocket).

Reaction Initiation: Add 5

L of ATP/Substrate mix (ATP concentration should be at

level, approx. 10

M for EGFR).

Reaction: Incubate for 60 minutes at room temperature.

Termination/Detection: Add 10

L of EDTA-containing detection mix (Tb-labeled antibody).
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Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation:

340 nm; Emission: 495 nm and 520 nm).

Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound]

to determine IC

using non-linear regression (Sigmoidal dose-response).

DOT Diagram: Kinase Assay Workflow
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Caption: Step-by-step workflow for TR-FRET Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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